molecular formula C22H29FO5 B7835860 Celestone

Celestone

Cat. No.: B7835860
M. Wt: 392.5 g/mol
InChI Key: UREBDLICKHMUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Celestone is a corticosteroid medication primarily composed of betamethasone, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Betamethasone exists in two salt forms: betamethasone sodium phosphate (BSP) and betamethasone acetate (BMA). The combination of these salts in this compound Soluspan® (3 mg/mL BSP and 3 mg/mL BMA) provides both immediate (via BSP) and prolonged (via BMA) therapeutic effects, making it suitable for conditions requiring sustained corticosteroid action, such as joint inflammation and allergic reactions .

Chemical Structure: Betamethasone (C₂₂H₂₉FO₅) features a 9-fluoro, 16β-methyl configuration, enhancing its glucocorticoid potency compared to natural corticosteroids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betamethasone is synthesized from prednisolone through a series of chemical reactions. The key steps involve the introduction of a fluorine atom at the 9th position and a methyl group at the 16th position of the steroid nucleus. The synthesis typically involves:

    Fluorination: Introduction of a fluorine atom using reagents like or .

    Methylation: Addition of a methyl group using or .

Industrial Production Methods: Industrial production of betamethasone involves large-scale chemical synthesis in controlled environments to ensure high purity and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Betamethasone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones using oxidizing agents like .

    Reduction: Reduction of ketones to hydroxyl groups using reducing agents like .

    Substitution: Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like or .

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products:

Scientific Research Applications

Allergic Conditions

Celestone is effective in managing severe allergic reactions, including:

  • Asthma : Used in acute exacerbations.
  • Contact Dermatitis : Provides relief for severe cases .

Case Study Example : A study demonstrated that this compound significantly improved symptoms in patients with severe asthma unresponsive to traditional therapies, highlighting its role as a critical intervention during acute attacks .

Dermatological Uses

In dermatology, this compound is employed for:

  • Localized Inflammatory Conditions : Such as keloids and discoid lupus erythematosus.
  • Psoriasis : Effective in treating psoriatic plaques through intralesional injections .

Data Table 1: Dermatological Applications of this compound

ConditionAdministration MethodNotes
Alopecia AreataIntralesionalTargeted treatment
PsoriasisTopical/Intra-articularReduces lesions effectively
Discoid Lupus ErythematosusIntralesionalReduces inflammation

Rheumatic Disorders

This compound serves as an adjunctive therapy for various rheumatic conditions:

  • Rheumatoid Arthritis : Administered intra-articularly to manage acute flares.
  • Systemic Lupus Erythematosus : Used for short-term management during exacerbations .

Case Study Example : A clinical trial assessed the efficacy of intra-articular betamethasone injections in patients with rheumatoid arthritis, showing significant reductions in pain and swelling compared to placebo .

Intrathecal Administration

Intrathecal administration of this compound has been studied for safety and efficacy:

  • A study involving sheep indicated that small volumes (up to 2 ml) are unlikely to cause arachnoiditis, suggesting potential safety in human applications .

Obstetric Applications

This compound is also used in obstetrics, particularly for:

  • Antenatal Corticosteroid Therapy : Administered to pregnant women at risk of preterm labor to enhance fetal lung maturity and reduce respiratory distress syndrome .

Data Table 2: Obstetric Applications of this compound

ApplicationDosageOutcome
Prevention of Respiratory Distress1 mL IM before deliveryReduces incidence of RDS
Prophylactic use in preterm laborAdjusted based on severityImproves neonatal outcomes

Mechanism of Action

Betamethasone is often compared with other corticosteroids such as:

    Dexamethasone: Similar in structure but has a slightly different side chain, leading to variations in potency and duration of action.

    Prednisolone: Less potent than betamethasone but widely used for its broader therapeutic index.

    Triamcinolone: Intermediate in potency between prednisolone and betamethasone, often used in dermatologic applications.

Uniqueness of Betamethasone:

Comparison with Similar Compounds

Dosage Forms and Uses :

  • Injectable suspension (Celestone Soluspan®) : Used for intra-articular, intramuscular, or intralesional administration in conditions like arthritis, bursitis, and dermatological disorders .
  • Oral syrup (this compound Syrup) : Contains 0.6 mg betamethasone per 5 mL, prescribed for systemic conditions such as asthma, autoimmune diseases, and adrenal insufficiency .

Mechanism of Action : Betamethasone binds to glucocorticoid receptors, modulating gene expression to suppress pro-inflammatory cytokines (e.g., IL-1, TNF-α) and inhibit phospholipase A2, thereby reducing edema and immune cell infiltration .

Dexamethasone (Decadron®)

Structural Differences : Dexamethasone lacks the 16β-methyl group present in betamethasone, resulting in slightly lower anti-inflammatory potency (betamethasone is ~1.5× more potent per milligram) .

Dosage and Side Effects :

Parameter This compound (Betamethasone) Decadron (Dexamethasone)
Typical Daily Dose 0.6–7.2 mg/day 0.75–9 mg/day
Common Side Effects Mood changes, skin thinning, slow wound healing Increased appetite, anxiety, hyperglycemia
Unique Risks Aggregation of particulate BMA in suspensions (>100 μm particles) Higher incidence of psychiatric effects

Efficacy in Inflammation :

  • A 2019 rabbit model study compared subconjunctival This compound (BSP/BMA) with aflibercept (VEGF inhibitor) for corneal neovascularization. This compound reduced vessel density by 40% (vs. 60% for aflibercept), demonstrating moderate efficacy .

Triamcinolone and Methylprednisolone

Triamcinolone:

  • methylprednisolone in spine pain management .
  • Key Distinction : Higher risk of dermal atrophy compared to betamethasone .

Methylprednisolone :

  • Administration : Often used in pulse therapy for acute autoimmune flares (e.g., multiple sclerosis).
  • Pharmacokinetics : Shorter half-life (~18–36 hours) compared to betamethasone’s prolonged release (up to 7 days for BMA) .

Hydrocortisone and Prednisolone

Potency and Duration :

  • Hydrocortisone : Weakest potency (1:1 ratio to cortisol); used for adrenal replacement therapy.
  • Prednisolone : 4× more potent than hydrocortisone but less potent than betamethasone (6:1 ratio).
  • Betamethasone : Longest duration of action, ideal for prolonged inflammation control .

Critical Considerations and Research Findings

  • Formulation Confusion : Studies have erroneously attributed BMA’s particulate properties to BSP, leading to misconceptions about this compound’s safety. BMA aggregates may cause vascular occlusion in high-dose scenarios, necessitating cautious use in compounded preparations .

Data Tables

Table 1: Efficacy in Corneal Neovascularization (Rabbit Model)

Treatment Vessels/HPF (Mean ± SD) Efficacy vs. Saline
Saline 10.2 ± 1.5 Baseline
This compound (BSP/BMA) 6.1 ± 0.8 40% reduction
Aflibercept 4.3 ± 0.6 60% reduction
Aflibercept + this compound 5.5 ± 0.7 46% reduction

HPF: High-power field; SD: Standard deviation

Table 2: Systemic Corticosteroid Comparison

Agent Relative Potency Half-Life (Hours) Key Clinical Use
Hydrocortisone 1 8–12 Adrenal insufficiency
Prednisolone 4 18–36 Asthma, autoimmune
Betamethasone 25–30 36–72 (BMA: 7 days) Chronic inflammation
Dexamethasone 25–30 36–72 Cerebral edema, oncology

Data synthesized from

Biological Activity

Celestone, a brand name for betamethasone, is a potent corticosteroid used in the treatment of various inflammatory and autoimmune conditions. Its biological activity is primarily attributed to its anti-inflammatory, antirheumatic, and antiallergic effects. This article provides a comprehensive overview of the biological activity of this compound, including pharmacokinetics, clinical applications, and research findings.

Pharmacological Properties

Mechanism of Action
Betamethasone exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction results in decreased production of pro-inflammatory cytokines, inhibition of leukocyte infiltration at inflammation sites, and suppression of the immune response .

Pharmacokinetics
this compound comprises two esters: betamethasone sodium phosphate (soluble) and betamethasone acetate (slightly soluble). The sodium phosphate provides rapid therapeutic activity due to its quick absorption post-injection, while the acetate allows for sustained release and prolonged action .

Property Betamethasone Sodium Phosphate Betamethasone Acetate
SolubilitySolubleSlightly soluble
Absorption RateRapidSlow
Duration of ActionShortProlonged

Clinical Applications

This compound is indicated for various conditions responsive to corticosteroid therapy:

  • Rheumatic Disorders : Used in conditions like rheumatoid arthritis and tendinitis.
  • Allergic Reactions : Effective in treating severe allergic states such as asthma and dermatitis.
  • Dermatological Conditions : Applied in localized skin disorders like psoriasis and eczema.
  • Respiratory Distress Syndrome : Administered antepartum to prevent respiratory complications in premature infants .

Case Studies and Research Findings

  • Rotator Cuff Tendinosis Study
    A randomized controlled trial evaluated the efficacy of betamethasone injections for chronic rotator cuff tendinosis. While initial improvements were noted in active forward elevation at two weeks, no significant long-term differences were observed between the betamethasone group and the control group at six months .
  • Epidural Steroid Injections
    A study involving 597 epidural steroid injections compared the efficacy of this compound with other corticosteroids. The findings indicated that while this compound provided significant pain relief, the long-term outcomes varied based on individual patient factors .
  • Prenatal Use
    A systematic review highlighted the benefits of prenatal corticosteroids like this compound in reducing morbidity and mortality associated with preterm birth. The review emphasized the importance of timing and dosage to optimize outcomes for both mother and infant .

Safety Profile and Side Effects

While this compound is effective for many conditions, it is associated with potential side effects including:

  • Metabolic Effects : May cause weight gain, hyperglycemia, and electrolyte imbalances.
  • Immune Suppression : Increased susceptibility to infections due to immune modulation.
  • Local Effects : Pain or atrophy at injection sites if not administered correctly .

Q & A

Basic Research Questions

Q. How to formulate focused research questions for studying Celestone's pharmacological mechanisms?

  • Methodological Approach : Begin with a systematic literature review to identify gaps in understanding this compound's glucocorticoid receptor interactions. Use PICO framework (Population, Intervention, Comparison, Outcome) to narrow questions, e.g., "How does this compound's binding affinity to glucocorticoid receptors compare to dexamethasone in reducing inflammation in murine models?" Align questions with gaps in pharmacokinetic studies or clinical trial limitations .

Q. What experimental designs are optimal for initial in vitro studies on this compound's anti-inflammatory effects?

  • Methodology : Use cell-based assays (e.g., LPS-induced cytokine release in macrophages) with controlled variables (dosage, exposure time). Include positive controls (e.g., dexamethasone) and negative controls (vehicle-only). Validate results via ELISA or qPCR for cytokine quantification .

Q. How to integrate existing clinical data into a new study on this compound's efficacy in autoimmune diseases?

  • Methodology : Conduct a meta-analysis of randomized controlled trials (RCTs) using PRISMA guidelines. Extract data on endpoints like reduction in C-reactive protein levels or relapse rates. Address heterogeneity via subgroup analysis (e.g., age, comorbidities) and assess bias with Cochrane Risk of Tool .

Advanced Research Questions

Q. How to resolve contradictions in this compound's pharmacokinetic data across species?

  • Methodology : Perform interspecies comparative studies using physiologically based pharmacokinetic (PBPK) modeling. Adjust for metabolic differences (e.g., CYP3A4 activity in humans vs. rodents). Validate models with in vivo sampling and LC-MS/MS plasma concentration measurements .

Q. What statistical methods are robust for analyzing dose-response variability in this compound trials?

  • Methodology : Apply mixed-effects models to account for inter-patient variability. Use Bayesian hierarchical models for small sample sizes. Sensitivity analysis can identify outliers or confounding factors (e.g., concurrent medications) .

Q. How to design a mixed-methods study evaluating this compound's long-term safety in pediatric populations?

  • Methodology : Combine quantitative RCT data (e.g., growth suppression rates) with qualitative interviews capturing caregiver perspectives. Use triangulation to reconcile discrepancies. Ensure ethical compliance with pediatric assent protocols .

Q. Data Synthesis & Validation

Q. How to address reproducibility challenges in this compound's preclinical studies?

  • Methodology : Adopt ARRIVE guidelines for animal studies. Standardize protocols (e.g., injection routes, circadian timing). Share raw data via repositories like Figshare. Validate findings through multi-lab replication initiatives .

Q. What strategies mitigate bias in retrospective analyses of this compound's off-label use?

  • Methodology : Use propensity score matching to balance confounders (e.g., age, disease severity). Perform sensitivity analyses excluding outliers. Transparently report limitations in selection bias via STROBE criteria .

Q. Tables: Key Considerations in this compound Research

Challenge Solution References
Conflicting in vivo dataPBPK modeling + interspecies validation
Small clinical sample sizesBayesian hierarchical models
Long-term safety monitoringMixed-methods triangulation
Reproducibility in preclinical workARRIVE guidelines + data sharing

Properties

IUPAC Name

9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREBDLICKHMUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378-44-9
Record name betamethasone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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